molecular formula C19H21F2N3O3S B2554197 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2309779-60-8

4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Katalognummer: B2554197
CAS-Nummer: 2309779-60-8
Molekulargewicht: 409.45
InChI-Schlüssel: PCQKKLHCMCJYJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic small molecule of significant interest in early-stage drug discovery, particularly in the development of targeted cancer therapies. This compound is designed based on the privileged pyrimidine scaffold, which is widely recognized for its role as a kinase inhibitor . Its molecular structure, which integrates a cyclopropyl substituent and a piperidine ring linked by a benzenesulfonyl group, is characteristic of compounds that modulate key signaling pathways involved in cellular proliferation and survival. Researchers can utilize this compound as a chemical tool to investigate the mechanisms of kinase signaling and to study the biological consequences of kinase inhibition in various cellular models. The structural motif is associated with compounds that demonstrate potential in inducing apoptosis and inhibiting the proliferation of cancer cells, providing a valuable probe for exploring new oncological targets . Its application is primarily focused on in vitro biochemical and cell-based assays to elucidate disease mechanisms and validate novel therapeutic targets.

Eigenschaften

IUPAC Name

4-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-15-7-16(21)9-17(8-15)28(25,26)24-5-3-13(4-6-24)11-27-19-10-18(14-1-2-14)22-12-23-19/h7-10,12-14H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQKKLHCMCJYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

GPR120 Agonism

Research indicates that derivatives of this compound can act as agonists for the GPR120 receptor, which is implicated in metabolic regulation and inflammation. Activation of GPR120 has been associated with anti-inflammatory effects and improved insulin sensitivity, making it a target for obesity and diabetes treatment. Studies have shown that compounds similar to 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine exhibit significant agonistic activity at GPR120, suggesting potential use in metabolic disorders .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly those influenced by the GPR120 pathway .

Neurological Disorders

Given its structural features, this compound may also be relevant in treating neurological disorders. The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that it may have neuroprotective effects, warranting further exploration in models of neurodegeneration .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Diabetes Management : A study involving diabetic mouse models showed that administration of 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine resulted in improved glucose tolerance and reduced inflammation markers .
  • Cancer Treatment : Clinical trials are ongoing to assess the safety and efficacy of this compound in combination therapies for specific cancer types, such as breast and colorectal cancers. Early results indicate promising responses when used alongside traditional chemotherapeutics .

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
GPR120 AgonismAnti-inflammatory effects
Anticancer ActivityInduction of apoptosis
Neurological DisordersNeuroprotective effects

Wirkmechanismus

The mechanism of action of 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the pyrimidine scaffold but differ in substituents on the piperidine ring or adjacent functional groups. Below is a detailed comparison based on available data:

Structural and Molecular Comparisons

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,5-difluorobenzenesulfonyl C₁₉H₂₀F₂N₄O₃S* 438.45 (estimated) High polarity due to sulfonyl group; potential for strong hydrogen bonding
BK80466 3-fluoropyridine-4-carbonyl C₁₉H₂₁FN₄O₂ 356.394 Lower molecular weight; fluoropyridine enhances π-π stacking interactions
4-cyclopropyl-6-{[1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl]piperidin-4-yl}methoxy}pyrimidine Benzo[b][1,4]dioxepin sulfonyl C₂₀H₂₂F₂N₄O₄S* 468.47 (estimated) Bulky bicyclic substituent; likely reduced solubility

*Estimated based on structural analogs.

Physicochemical and Functional Differences

  • In contrast, the benzo[b][1,4]dioxepin sulfonyl analog () introduces a lipophilic bicyclic system, which may reduce solubility .
  • Binding Interactions : The sulfonyl group in the target compound can act as a hydrogen bond acceptor, favoring interactions with polar residues in enzyme active sites. BK80466’s fluoropyridine moiety may engage in aromatic stacking with hydrophobic pockets .
  • Synthetic Accessibility : BK80466 is commercially available at research-scale quantities (priced at $912 for 10 mg), while the target compound’s availability remains unspecified .

Inferred Pharmacological Properties

  • Metabolic Stability : The cyclopropyl group in all three compounds likely enhances resistance to cytochrome P450-mediated oxidation.
  • Target Selectivity : The 3,5-difluorobenzenesulfonyl group’s electron-withdrawing nature may improve selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases) compared to BK80466’s fluoropyridine-based structure .

Research Implications and Limitations

  • Data Gaps: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Comparisons rely on structural inferences and properties of analogs.
  • Synthetic Challenges : The benzo[b][1,4]dioxepin sulfonyl analog () may require complex multi-step synthesis due to its fused ring system, whereas the target compound’s synthesis could leverage established sulfonylation protocols .

Biologische Aktivität

4-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a novel compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked to a difluorobenzenesulfonyl group. The molecular formula is C17_{17}H19_{19}F2_2N3_3O2_2S. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate specific receptors and enzymes involved in various physiological processes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with serine or cysteine residues in target enzymes, inhibiting their function.
  • Receptor Modulation : The piperidine moiety is known to influence neurotransmitter receptors, potentially affecting pathways related to mood and cognition.

Pharmacological Effects

Research indicates that 4-cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine exhibits several pharmacological effects:

  • Antidepressant Activity : In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models, suggesting modulation of serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound showed promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Cytotoxicity against Cancer Cells : Preliminary studies revealed that it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Data Table: Biological Activities and Effects

Activity Model/System Effect Observed Reference
AntidepressantMouse Forced Swim TestReduced immobility time
Anti-inflammatoryRAW 264.7 MacrophagesDecreased TNF-alpha production
CytotoxicityHeLa and MCF-7 CellsInduced apoptosis

Case Study 1: Antidepressant Efficacy

In a study published in Pharmacology Biochemistry and Behavior, researchers administered the compound to mice subjected to stress-induced depression models. Results indicated a significant reduction in depressive behaviors compared to controls, supporting its potential as an antidepressant.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of the compound using RAW 264.7 macrophages. Treatment with varying concentrations led to a dose-dependent decrease in pro-inflammatory cytokines, particularly TNF-alpha and IL-6, suggesting a mechanism involving NF-kB pathway inhibition.

Case Study 3: Cancer Cell Apoptosis

In vitro experiments conducted on HeLa and MCF-7 cells revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed that this effect was associated with increased apoptotic cell populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.